9-bromo-5H-pyrido[4,3-b]indole
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Overview
Description
9-Bromo-5H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C11H7BrN2. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 9-bromo-5H-pyrido[4,3-b]indole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the microtubule network within cells, which is essential for cell division and intracellular transport . Molecular docking analysis suggests that this compound may bind to the colchicine binding sites on microtubules .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the mitotic spindle formation, a critical process in cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The compound’s action on tubulin also impacts various intracellular transport pathways, as microtubules serve as tracks for the movement of organelles and vesicles within the cell .
Result of Action
The primary result of this compound’s action is the inhibition of cell division, leading to cell cycle arrest at the G2/M phase . This arrest subsequently induces apoptosis, or programmed cell death, in a dose-dependent manner . Therefore, this compound exhibits potent anti-proliferative activity against cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other interacting molecules, and the temperature. For instance, the compound is stable at room temperature . .
Biochemical Analysis
Biochemical Properties
9-Bromo-5H-pyrido[4,3-b]indole has been found to interact with various enzymes and proteins, playing a role in biochemical reactions
Cellular Effects
Preliminary studies suggest that it may have anti-proliferative activity against certain cancer cells . It has been observed to disrupt the microtubule network of cells, potentially influencing cell function
Molecular Mechanism
Preliminary studies suggest that it may bind to colchicine binding sites on microtubules This could potentially lead to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-5H-pyrido[4,3-b]indole typically involves the reaction of 3-(2-chlorophenyl)pyridin-4-amine with potassium tert-butoxide to produce 5H-pyrido[4,3-b]indole. This intermediate is then reacted with N-bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium tert-butoxide: Used as a base in the initial synthesis step.
Dimethyl sulfoxide (DMSO): Used as a solvent in various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
9-Bromo-5H-pyrido[4,3-b]indole has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cancer cells.
Biological Studies: It is used in studies to understand the structure-activity relationship of indole derivatives and their biological effects.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
9-Aryl-5H-pyrido[4,3-b]indole Derivatives: These compounds have been studied for their potential as tubulin polymerization inhibitors and have shown significant antitumor activity.
Other Indole Derivatives: Compounds such as 3-bromoindole and 5-bromoindole share structural similarities and are used in various chemical and biological applications.
Uniqueness
9-Bromo-5H-pyrido[4,3-b]indole is unique due to its specific substitution pattern and its potential as a scaffold for developing new therapeutic agents. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
9-bromo-5H-pyrido[4,3-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVVGJGWWRZZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(N2)C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.